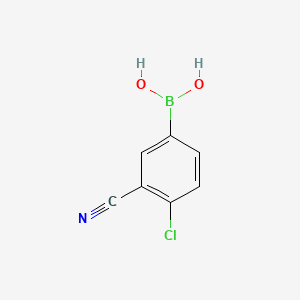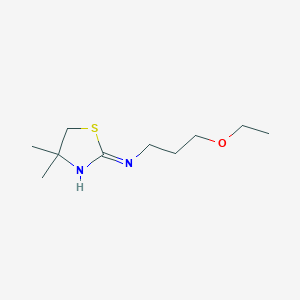
4-Chloro-3-cyanophenylboronic acid
Descripción general
Descripción
4-Chloro-3-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is also known by other names such as 4-Chloro-3-cyanobenzeneboronic acid and (4-Chloro-3-cyanophenyl)boronic acid .
Chemical Reactions Analysis
While specific reactions involving 4-Chloro-3-cyanophenylboronic acid are not available, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-cyanophenylboronic acid is 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 64.2 Ų . The compound has a complexity of 203 .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
4-Chloro-3-cyanophenylboronic acid is used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .
Synthesis of Piperidine-based MCH R1 Antagonists
This compound serves as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . These antagonists are used in various biological research and drug development processes .
Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones
4-Chloro-3-cyanophenylboronic acid is used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . These compounds have potential applications in medicinal chemistry .
Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs
This compound is used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs . These analogs are used as ligands for kainate receptors, which are a type of ionotropic glutamate receptor involved in the neurotransmission of glutamate in the nervous system .
Biological Material or Organic Compound for Life Science Research
4-Chloro-3-cyanophenylboronic acid is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis of Aminoalkoxybiphenylnitriles
This compound is used in the synthesis of aminoalkoxybiphenylnitriles . These compounds are used as histamine-3 receptor ligands, which have potential applications in the treatment of various neurological and inflammatory disorders .
Safety and Hazards
4-Chloro-3-cyanophenylboronic acid is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
4-Chloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-3-cyanophenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Chloro-3-cyanophenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . These factors could potentially impact its bioavailability.
Result of Action
The primary result of the action of 4-Chloro-3-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .
Action Environment
The action of 4-Chloro-3-cyanophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy . Safety data sheets recommend avoiding dust formation and ensuring proper handling to prevent harmful effects .
Propiedades
IUPAC Name |
(4-chloro-3-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPLADNLEYNYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657431 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-95-5 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)


![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)


